molecular formula C8H18N2O B13899624 4-(Dimethylamino)-N,N-dimethylbutanamide CAS No. 62782-20-1

4-(Dimethylamino)-N,N-dimethylbutanamide

Cat. No.: B13899624
CAS No.: 62782-20-1
M. Wt: 158.24 g/mol
InChI Key: JADJDUSHBTYYNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Dimethylamino)-N,N-dimethylbutanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a dimethylamino group attached to the fourth carbon of the butanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)-N,N-dimethylbutanamide can be achieved through several methods. One common approach involves the reaction of 4-dimethylaminobutyric acid with dimethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction typically takes place in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification, such as recrystallization or chromatography, to ensure the final product’s purity and quality .

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)-N,N-dimethylbutanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

4-(Dimethylamino)-N,N-dimethylbutanamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-N,N-dimethylbutanamide involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions by donating its electron pair. It may also interact with enzymes or receptors in biological systems, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    4-Dimethylaminopyridine (DMAP): A nucleophilic catalyst used in esterification and acylation reactions.

    4-Dimethylaminobenzoic acid: Used in the synthesis of dyes and pharmaceuticals.

    4-Dimethylaminoantipyrine: An analgesic and anti-inflammatory agent.

Uniqueness

4-(Dimethylamino)-N,N-dimethylbutanamide is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its versatility in synthetic applications and potential biological activities make it a valuable compound for research and industrial purposes .

Properties

CAS No.

62782-20-1

Molecular Formula

C8H18N2O

Molecular Weight

158.24 g/mol

IUPAC Name

4-(dimethylamino)-N,N-dimethylbutanamide

InChI

InChI=1S/C8H18N2O/c1-9(2)7-5-6-8(11)10(3)4/h5-7H2,1-4H3

InChI Key

JADJDUSHBTYYNQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCC(=O)N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.